molecular formula C12H13N3O3S B15117929 Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate

Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate

Cat. No.: B15117929
M. Wt: 279.32 g/mol
InChI Key: CPYFBBCELGWZGQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]acetamido}acetate is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 3 and a thioether-linked acetamido-ester side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

ethyl 2-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]acetate

InChI

InChI=1S/C12H13N3O3S/c1-2-18-11(17)7-15-10(16)8-19-12-9(6-13)4-3-5-14-12/h3-5H,2,7-8H2,1H3,(H,15,16)

InChI Key

CPYFBBCELGWZGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate typically involves the reaction of 3-cyanopyridine-2-thiol with ethyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Acidic or basic hydrolysis.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate exerts its effects is primarily through its interaction with biological macromolecules. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs include:

  • Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2, ): Shares the pyridine core with a cyano group but includes a styryl substituent and methyl group.
  • Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (Compound A9, ) : Replaces pyridine with a benzothiazole ring, altering π-conjugation and solubility.

Table 1: Structural and Functional Group Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups Present
Target Compound Pyridine 3-Cyanopyridinyl, thioether, acetamido-ester Cyano, ester, amide, thioether
Compound 2 () Pyridine 3-Cyano, styryl, methyl, ethoxycarbonyl Cyano, ester, thioether, styryl
Compound Pyridine 4-Amino, 5-cyano, 6-methylthio, carbamoylmethyl Cyano, amide, thioether, amino
Compound A9 () Benzothiazole Benzothiazole, thioether, acetamido-ester Ester, amide, thioether, aromatic

Physicochemical Properties

  • Melting Points: Compound 2 (): 70–71°C (lower due to styryl group reducing crystallinity). Compound: 150–152°C (higher due to amino and methylthio groups enhancing intermolecular forces) .
  • Spectroscopic Data: IR: Cyano (2203 cm⁻¹), ester C=O (1728 cm⁻¹), amide C=O (1641 cm⁻¹) in compound . 1H NMR: Aromatic protons (δ 6.5–8.5 ppm), ester methylene (δ ~4.2 ppm), and amide NH (δ ~8.0 ppm) observed in analogs () .

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